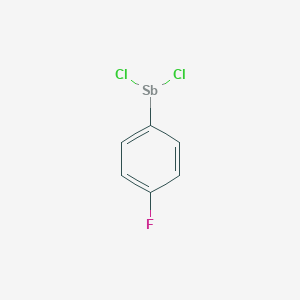

Dichloro-(4-fluorophenyl)stibane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dichloro-(4-fluorophenyl)stibane is an organometallic compound that contains antimony, chlorine, and a fluorinated phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dichloro-(4-fluorophenyl)stibane can be synthesized through the reaction of antimony trichloride with 4-fluorophenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control over reaction conditions to maintain product purity and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of antimony(V) compounds.

Reduction: Reduction reactions can convert this compound to lower oxidation states of antimony.

Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like organolithium or organomagnesium compounds.

Major Products Formed:

Oxidation: Antimony pentachloride and related compounds.

Reduction: Lower oxidation state antimony compounds.

Substitution: Various substituted antimony compounds depending on the nucleophile used.

Applications De Recherche Scientifique

Dichloro-(4-fluorophenyl)stibane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organometallic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of antimony-based drugs.

Industry: Utilized in materials science for the development of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of dichloro-(4-fluorophenyl)stibane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The pathways involved include binding to thiol groups in proteins, leading to the disruption of their function.

Comparaison Avec Des Composés Similaires

- Dichloro-(4-chlorophenyl)stibane

- Dichloro-(4-bromophenyl)stibane

- Dichloro-(4-methylphenyl)stibane

Comparison: Dichloro-(4-fluorophenyl)stibane is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom can influence the reactivity and stability of the compound, making it suitable for specific applications where other halogenated analogs may not be as effective.

Activité Biologique

Dichloro-(4-fluorophenyl)stibane (CAS Number: 1479-11-4) is an organometallic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its synthesis, biological interactions, mechanisms of action, and relevant research findings.

This compound is synthesized through the reaction of antimony trichloride with 4-fluorophenylmagnesium bromide in an inert atmosphere, typically using tetrahydrofuran as a solvent. The reaction conditions require low temperatures to manage the reactivity of the Grignard reagent effectively. The resulting compound is characterized by its unique electronic properties due to the presence of the fluorine atom, which influences its reactivity compared to other halogenated analogs.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to bind to thiol groups in proteins, potentially disrupting their function. This interaction can lead to inhibition of enzyme activity and interference with cellular signaling pathways.

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of this compound on different cell lines. Notably:

- Cytotoxicity in Endothelial Cells : Research indicated that compounds similar to this compound exhibit selective cytotoxicity towards vascular endothelial cells, which may be beneficial for targeted cancer therapies aimed at inhibiting angiogenesis .

- In Vitro Testing : In vitro assays demonstrated that this compound can induce cell death in specific cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for anticancer applications .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is required to fully elucidate its spectrum of activity and mechanism.

Comparative Analysis with Related Compounds

A comparative analysis reveals that this compound possesses distinct properties when compared to other similar compounds such as dichloro-(4-chlorophenyl)stibane and dichloro-(4-bromophenyl)stibane. The presence of fluorine not only alters the electronic characteristics but may also enhance its stability and reactivity in biological systems.

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Fluorine substitution enhances electronic properties | Selective cytotoxicity in endothelial cells |

| Dichloro-(4-chlorophenyl)stibane | Chlorine atom alters reactivity | Limited cytotoxicity |

| Dichloro-(4-bromophenyl)stibane | Bromine substitution affects stability | Moderate biological activity |

Case Studies

- Targeted Cancer Therapy : A study demonstrated that derivatives of stibane compounds could selectively induce apoptosis in cancerous vascular endothelial cells while preserving normal tissues. This selectivity is crucial for minimizing side effects in cancer treatments .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of various organometallic compounds, including this compound, showing promising results against specific pathogens, warranting further exploration into its clinical applications .

Propriétés

IUPAC Name |

dichloro-(4-fluorophenyl)stibane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.2ClH.Sb/c7-6-4-2-1-3-5-6;;;/h2-5H;2*1H;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYZECHKLHXPBE-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)[Sb](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FSb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.